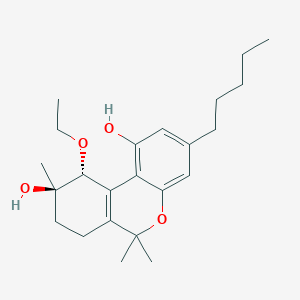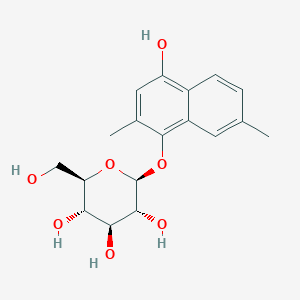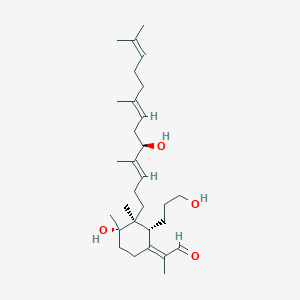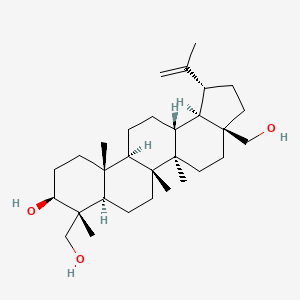
MT-45-d11 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MT-45-d11 (hydrochloride) is intended for use as an internal standard for the quantification of MT-45 by GC- or LC-MS. MT-45 is a piperazine derivative with potent analgesic activity comparable to morphine (Item No. ISO60147 despite being structurally unrelated to most other opioids. In particular, the S-(+)-enantiomer of MT-45 displays analgesic potency similar to that of morphine (ED50s = 0.35 and 0.4 μg/kg, i.v., respectively in Haffner’s mouse tail-pinch method), whereas the R-(−)-isomer displays comparatively weak activity (ED50 = 2 μg/kg, i.v.). Furthermore, the analgesic activity of the racemate (±) is reported to be more potent (ED50 = 0.12 μg/kg, i.v.) than its enantiomorphic pairs. MT-45 has been used as a lead compound to develop a large group of potent opioid drugs with agonist or antagonist activities particular to the various opioid receptor subtypes. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Metabolic Pathways and Analytical Methods
MT-45, a synthetic opioid, has been the subject of research for identifying its metabolic pathways. A study by Montesano et al. (2017) utilized in vitro experiments with rat hepatocytes and LC-HRMS to identify 14 Phase I and II metabolites of MT-45. These included products of monohydroxylation, dihydroxylation, and N-dealkylation. The metabolites were first predicted in silico and then confirmed in vivo in urine samples from mice. This research is crucial for developing analytical methods to detect MT-45 consumption in clinical and forensic settings (Montesano et al., 2017).
Pharmacological Characterization
Bilel et al. (2020) conducted a study to characterize the pharmacological effects of MT-45. Using in vitro and in vivo methods, they compared MT-45 with morphine. The in vitro results indicated that MT-45 acts as a potent selective mu agonist with slightly higher efficacy than morphine. In vivo, it was found to induce a range of opioid-like effects, varying with the dose (Bilel et al., 2020).
Forensic Analysis
Papsun et al. (2016) developed a method for quantitating MT-45 in human whole blood using LC-MS-MS, applicable in drug-related death investigations. This method aids in the forensic analysis of cases involving MT-45 (Papsun et al., 2016).
Prevalence and Effects
Siddiqi et al. (2015) investigated the availability, use, and effects of MT-45 through data triangulation from various sources. Their findings indicate that the effects of MT-45 are similar to other opioids, and there may be potential for dependence (Siddiqi et al., 2015).
Toxicology
Helander et al. (2014) presented a case series of non-fatal intoxications associated with MT-45. Their findings revealed opioid-like adverse symptoms and highlighted the importance of adding MT-45 to the list of harmful novel psychoactive substances (Helander et al., 2014).
Synthesis and Metabolism Analysis
McKenzie et al. (2018) reported the detection, synthesis, and metabolism of 2F-MT-45, a fluorinated analogue of MT-45. Their study provides crucial data on the urinary metabolites of MT-45, aiding forensic and clinical testing (McKenzie et al., 2018).
Fatalities and Forensic Considerations
Fels et al. (2017) studied fatalities associated with synthetic opioids, including MT-45, providing insights into forensic analysis in drug-related deaths (Fels et al., 2017).
Propriétés
Formule moléculaire |
C24H21D11N2 · 2HCl |
|---|---|
Poids moléculaire |
432.5 |
InChI |
InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H/i3D2,8D2,9D2,14D2,15D2,23D;; |
Clé InChI |
PDTBWROWBIVSFO-SWZFWARRSA-N |
SMILES |
[2H]C(C1([2H])[2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])N2CCN(C(C3=CC=CC=C3)CC4=CC=CC=C4)CC2.Cl.Cl |
Synonymes |
I-C6-d11 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1164421.png)

